2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[44]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent attachment of the indole moiety. Common reagents used in these reactions include acetic anhydride, indole derivatives, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
- (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid
- (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetonitrile
Uniqueness
Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide stands out due to its unique spirocyclic structure and the presence of the indole moiety. This combination of structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H20N4O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C18H20N4O3/c1-21-10-7-12-13(5-4-6-14(12)21)19-15(23)11-22-16(24)18(20-17(22)25)8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3,(H,19,23)(H,20,25) |
InChI Key |
UOGPQNGORHBGBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4(CCCC4)NC3=O |
Origin of Product |
United States |
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